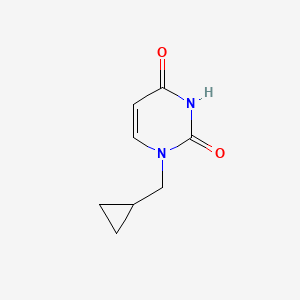

1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-7-3-4-10(8(12)9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHKISMNDMCUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione. Also known as 1-(cyclopropylmethyl)uracil, this molecule belongs to the pyrimidine-2,4-dione class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. This document consolidates available information to serve as a foundational resource for researchers engaged in the fields of organic synthesis, drug discovery, and materials science. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this guide provides valuable context based on the well-established chemistry of related uracil derivatives.

Introduction

The pyrimidine-2,4(1H,3H)-dione, or uracil, framework is a cornerstone of nucleic acid chemistry and a privileged structure in the development of therapeutic agents.[1] N-substituted and C-substituted uracil derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, antibacterial, and herbicidal properties.[1][2][3] The introduction of a cyclopropylmethyl group at the N1 position of the uracil ring is a strategic modification intended to explore new chemical space and potentially enhance biological activity and pharmacokinetic properties. The cyclopropyl moiety is a known bioisostere for various functional groups and can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. This guide aims to provide a detailed technical examination of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, laying the groundwork for future research and development.

Chemical Structure and Properties

Chemical Structure

The chemical structure of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine-2,4(1H,3H)-dione core N-alkylated at the 1-position with a cyclopropylmethyl group.

Systematic (IUPAC) Name: 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Synonym: 1-(Cyclopropylmethyl)uracil

Physicochemical Properties

A summary of the key physicochemical properties of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is presented in the table below. It is important to note that specific experimental data such as melting point and detailed solubility are not widely reported in the literature; therefore, some properties are predicted based on its chemical structure.

| Property | Value | Source |

| CAS Number | 1462994-89-3 | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted) | - |

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the N-alkylation of uracil is the reaction with an appropriate alkylating agent in the presence of a base.

Figure 1. Proposed synthetic workflow for 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione.

Conceptual Experimental Protocol:

-

Deprotonation: Uracil is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the nitrogen at the N1 position, forming the corresponding uracil anion.

-

Nucleophilic Substitution: Cyclopropylmethyl bromide, the alkylating agent, is then added to the reaction mixture. The uracil anion acts as a nucleophile, attacking the electrophilic carbon of the cyclopropylmethyl bromide in an Sₙ2 reaction.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione.

The choice of base and solvent is crucial for achieving good yield and regioselectivity, as N3-alkylation can be a competing side reaction.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Although experimental spectra for this specific compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.2-1.2 ppm).

-

Methylene protons (-CH₂-): A doublet adjacent to the cyclopropyl group (approx. 3.5-3.8 ppm).

-

Pyrimidine ring protons: Two doublets in the aromatic region, corresponding to the H5 and H6 protons (approx. 5.7 and 7.5 ppm, respectively).

-

NH proton: A broad singlet in the downfield region (approx. 11-12 ppm).

¹³C NMR Spectroscopy:

-

Cyclopropyl carbons: Resonances in the upfield region (approx. 5-15 ppm).

-

Methylene carbon (-CH₂-): A signal around 50-55 ppm.

-

Pyrimidine ring carbons: Signals for C5 and C6 in the range of 100-145 ppm, and the carbonyl carbons (C2 and C4) resonating further downfield (approx. 150-165 ppm).

Infrared (IR) Spectroscopy:

-

N-H stretching: A broad absorption band around 3200-3400 cm⁻¹.

-

C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the two carbonyl groups.

-

C-H stretching: Bands for the cyclopropyl and methylene C-H bonds.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 166. Subsequent fragmentation would likely involve the loss of the cyclopropylmethyl group.

Potential Applications and Research Directions

Given the established biological importance of uracil derivatives, 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Antiviral and Anticancer Research

N-substituted uracil derivatives are integral to the development of nucleoside and non-nucleoside analogs that can interfere with viral replication or cancer cell proliferation.[2][4] The title compound can be used as a key intermediate in the synthesis of more complex molecules targeting enzymes such as reverse transcriptase, DNA polymerase, or kinases.[5] The cyclopropylmethyl substituent may offer unique steric and electronic properties that could enhance the binding affinity and selectivity of these potential drug candidates.

Figure 2. Potential research applications stemming from 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione.

Herbicidal and Pesticidal Agents

Certain pyrimidinedione derivatives have been investigated for their use as pesticides and herbicides.[2] The unique structural features of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione make it a candidate for screening in agricultural applications.

Safety and Handling

Specific toxicology data for 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is not available. However, based on the safety data for structurally related compounds, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

In case of exposure, seek immediate medical attention.

Conclusion

1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with significant potential as a building block in medicinal and agricultural chemistry. While detailed, publicly available experimental data for this specific compound is currently sparse, its synthesis and properties can be reasonably predicted based on the extensive knowledge of uracil chemistry. This technical guide provides a foundational understanding of its structure, potential synthesis, and applications, aiming to stimulate further research into this and related compounds. The exploration of such novel derivatives is crucial for the continued development of new therapeutic and agrochemical agents.

References

- Journal of Chemical and Pharmaceutical Research, 2014, 6(2):525-531

- Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. Nucleic Acids Symp Ser (Oxf). 2008;(52):613-4.

- Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Med Chem Lett. 2017;8(10):1035-1040.

- Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences, 2011, Vol 1., Issue 3: Page No. 252-257.

- A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)

- Design, Synthesis and Pharmacological Evaluation of Pyrimidine Fused Indane-1,3-dione Derivatives. Der Pharma Chemica, 2015, 7(1):154-162.

- Uracil compounds and use thereof.

- A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H, 3 H)-dione derivatives.

- Pyrimidine-2, 4-dione derivatives as gonadotropin-releasing hormone receptor antagonists.

- Synthesis and Characterization of Some New Uracil Derivatives and their Biological Activity. National Journal of Chemistry, 2005, Vol. 17, 1-14.

- Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry (2022) 15, 103525.

- Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New J. Chem., 2022,46, 1144-1158.

- Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. International Journal of Research in Pharmaceutical and Biomedical Sciences. Vol. 3 (4) Oct – Dec 2012.

- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. J Med Chem. 2022 Jan 27;65(2):1428-1444.

- In vitro proliferative activity of 6-substituted uracil derivatives. J Pharm Pharmacogn Res (2021) 9(3): 357.

- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 2023,25, 429-441.

- In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. Eur J Med Chem. 2015 Jun 5;97:597-631.

- Discovery and characterization of uracil derivatives targeting the Set-and-Ring domain of UHRF1. J Chem Inf Model. 2020 Nov 23;60(11):5648-5658.

- ChemInform Abstract: In Search of Uracil Derivatives as Bioactive Agents.

Sources

- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. jppres.com [jppres.com]

- 4. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Ascendant Trajectory of 1-(Cyclopropylmethyl)uracil Derivatives in Antiviral Drug Discovery: A Technical Guide

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless evolution of viral pathogens necessitates a continuous and innovative approach to the development of novel antiviral therapeutics. Within the vast landscape of medicinal chemistry, uracil and its derivatives have emerged as a privileged scaffold, yielding compounds with a broad spectrum of biological activities.[1] This technical guide delves into the burgeoning therapeutic potential of a specific subclass: 1-(cyclopropylmethyl)uracil derivatives. We will explore their synthesis, mechanism of action, structure-activity relationships, and quantifiable antiviral efficacy against critical viral targets, most notably Human Immunodeficiency Virus Type 1 (HIV-1). This document serves as a comprehensive resource, providing both foundational knowledge and detailed experimental protocols to empower researchers in the advancement of this promising class of antiviral agents.

Introduction: The Uracil Scaffold in Antiviral Therapy

Uracil, a fundamental component of ribonucleic acid (RNA), has long been a cornerstone in the design of antiviral agents. Its structural resemblance to natural nucleobases allows for the rational design of derivatives that can interfere with viral replication processes.[1] Historically, nucleoside analogs incorporating modified uracil moieties have been pivotal in the fight against various viral infections. These compounds often act as chain terminators or inhibitors of viral polymerases, the enzymes responsible for replicating the viral genome.[2] However, the emergence of drug-resistant viral strains has driven the exploration of non-nucleoside inhibitors, which often target allosteric sites on viral enzymes, offering a different mechanism of action and the potential to overcome existing resistance profiles. It is within this context that 1-(cyclopropylmethyl)uracil derivatives have garnered significant attention.

The Rise of 1-(Cyclopropylmethyl)uracil Derivatives

The introduction of a cyclopropylmethyl group at the N1 position of the uracil ring has proven to be a particularly fruitful strategy in the development of potent antiviral compounds. This lipophilic moiety can enhance binding to hydrophobic pockets within viral enzymes, thereby increasing inhibitory activity. The following sections will dissect the key attributes of this chemical class.

Synthesis of 1-(Cyclopropylmethyl)uracil Derivatives

The synthesis of 1-(cyclopropylmethyl)uracil derivatives typically involves the alkylation of a substituted uracil at the N1 position. A general synthetic scheme is outlined below. The precise nature of the substituents at other positions of the uracil ring (e.g., C5 and C6) is crucial for modulating the antiviral activity and is a key focus of structure-activity relationship (SAR) studies.

Diagram: General Synthetic Pathway

Caption: Generalized synthetic route for 1-(cyclopropylmethyl)uracil derivatives.

Antiviral Activity Profile

1-(Cyclopropylmethyl)uracil derivatives have demonstrated significant antiviral activity against a range of viruses, with the most compelling data emerging from research into HIV-1.

A notable example from this class is 1-cyclopropylmethyloxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil . This compound has shown potent inhibitory activity against wild-type HIV-1 and, importantly, maintains a degree of efficacy against non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant mutant strains.[3] This suggests that the cyclopropylmethyl moiety, in conjunction with other substituents, contributes to a binding mode that is less susceptible to common resistance mutations.

The primary mechanism of action for many of these derivatives against HIV-1 is the inhibition of the viral enzyme, reverse transcriptase (RT). As non-nucleoside inhibitors, they bind to an allosteric pocket on the enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme that disrupts its catalytic activity, thereby preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[2]

Diagram: Mechanism of Action - HIV-1 Reverse Transcriptase Inhibition

Caption: Allosteric inhibition of HIV-1 reverse transcriptase.

While the anti-HIV activity is most prominently documented, research has also explored the potential of uracil derivatives, including those with cyclopropyl modifications, against other viral pathogens such as Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). The mechanism of action against these DNA viruses may also involve the inhibition of their respective viral DNA polymerases. Further investigation is warranted to fully elucidate the spectrum of antiviral activity of this specific chemical class.

Structure-Activity Relationship (SAR) Insights

The antiviral potency of 1-(cyclopropylmethyl)uracil derivatives is highly dependent on the nature and position of other substituents on the uracil ring. Key SAR observations include:

-

N1-Substitution: The cyclopropylmethyl group at the N1 position is a critical determinant of activity, likely due to its favorable interactions within a hydrophobic pocket of the target enzyme.

-

C5-Substitution: Small alkyl groups, such as ethyl, at the C5 position have been shown to enhance anti-HIV-1 activity.

-

C6-Substitution: The presence of a substituted benzyl or phenylthio group at the C6 position is often associated with potent inhibition of HIV-1 reverse transcriptase. The specific substitution pattern on the aromatic ring can significantly influence binding affinity.

Quantitative Data Summary

The following table summarizes the antiviral activity and cytotoxicity of representative 1-(cyclopropylmethyl)uracil derivatives and related compounds.

| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 1-Cyclopropylmethyloxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil | HIV-1 (Wild Type) | MT-4 | Data not available | >100 | >Data not available | [3] |

| 6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | HIV-1 (IIIB) | MT-4 | 0.088 | 40.5 | 460 | |

| 6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil | HIV-1 (IIIB) | MT-4 | 0.060 | 50.1 | 835 | |

| 1-[(2-Hydroxyethoxy)methyl]-6-(phenylselenyl)thymine | HIV-1 (LAV) | PBM | 0.96 | >200 | >208 | [2] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

The following protocols provide a framework for the synthesis and in vitro evaluation of 1-(cyclopropylmethyl)uracil derivatives.

General Synthesis of a 1-(Cyclopropylmethyl)uracil Derivative

Objective: To synthesize a target 1-(cyclopropylmethyl)uracil derivative via N1-alkylation.

Materials:

-

Substituted uracil

-

Cyclopropylmethyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted uracil (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 1-(cyclopropylmethyl)uracil derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)

Objective: To determine the in vitro inhibitory activity of a test compound against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template/primer

-

[³H]-dTTP

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound dissolved in DMSO

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Add the diluted test compound or DMSO (vehicle control) to the respective tubes.

-

Initiate the reaction by adding the recombinant HIV-1 RT.

-

Incubate the reaction at 37 °C for 1 hour.

-

Stop the reaction by adding cold trichloroacetic acid (TCA).

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based Anti-HIV-1 Assay (MT-4 Cells)

Objective: To evaluate the antiviral activity of a test compound against HIV-1 in a cell-based assay.

Materials:

-

MT-4 cells

-

HIV-1 laboratory strain (e.g., IIIB)

-

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

-

Test compound dissolved in DMSO

-

MTT reagent

-

96-well microtiter plates

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Prepare serial dilutions of the test compound in culture medium.

-

Add the diluted compound to the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Include uninfected cells (cell control) and infected, untreated cells (virus control).

-

Incubate the plate at 37 °C in a 5% CO₂ incubator for 5 days.

-

After incubation, add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the EC50 (protection from virus-induced cell death) and CC50 (cytotoxicity in uninfected cells) values.

Diagram: Experimental Workflow for Antiviral Evaluation

Caption: Workflow from synthesis to in vitro antiviral evaluation.

Conclusion and Future Directions

1-(Cyclopropylmethyl)uracil derivatives represent a highly promising class of antiviral agents, particularly as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Their unique structural features offer the potential for potent and selective inhibition of viral replication, with some members of this class demonstrating activity against drug-resistant strains. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to further optimize their therapeutic profile.

Future research should focus on expanding the evaluation of these compounds against a broader range of viruses and their polymerases. Elucidating the precise molecular interactions through co-crystallography studies with their target enzymes will provide invaluable insights for rational drug design. Furthermore, comprehensive preclinical studies, including pharmacokinetic and in vivo efficacy assessments, are necessary to translate the in vitro potential of 1-(cyclopropylmethyl)uracil derivatives into clinically viable antiviral therapies.

References

-

Synthesis of Novel Uracil Non-Nucleoside Derivatives as Potential Reverse Transcriptase Inhibitors of HIV-1. Request PDF. Available from: [Link]

-

Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. JoVE. Available from: [Link]

-

Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. protocols.io. Available from: [Link]

-

Important Considerations in Antiviral Testing. Emery Pharma. Available from: [Link]

-

Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI. Available from: [Link]

-

Action of uracil analogs on human immunodeficiency virus type 1 and its reverse transcriptase. Piras G, Dutschman GE, Im GJ, Pan BC, Chu SH, Cheng YC. Antimicrob Agents Chemother. 1993 Jul;37(7):1535-7. Available from: [Link]

-

Uracil derivatives as non-nucleoside inhibitors of viral infections. Siniavin AE, Novikov MS, Gushchin VA, Ivanov IA, Paramonova MP, Gureeva ES, Russu LI, Kuznetsova NA, Shidlovskaya EV, Luyksaar SI, Vasina DV, Zolotov SA, Zigangirova NA, Logunov DY, Gintsburg AL. Bioorg Med Chem. 2022 Nov 1;73:117011. Available from: [Link]

-

HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast. Langat MK, Crouch NR, Njuguna NM, Staerk D, Mulholland DA, Simonsen HT, Andriantiana JL, Cheplogoi PK. Molecules. 2021 May 26;26(11):3194. Available from: [Link]

-

An enzymatic assay for rapid measurement of antiretroviral drug levels. Lee S, Lee S, Miller-browne M, Lee C, Lee LP. Anal Chem. 2020 Feb 4;92(3):2386-2393. Available from: [Link]

-

Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies. Kumar A, Sharma A, Kumar S, Singh S, Kumar A, Singh S, Kumar A, Singh S. RSC Adv. 2022 Jun 14;12(27):17336-17349. Available from: [Link]

-

Cell-based Assays to Identify Inhibitors of Viral Disease. Kuo L, O'Brien T, Uprichard SL. Comb Chem High Throughput Screen. 2008;11(1):4-14. Available from: [Link]

-

Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. Kumar A, Sharma A, Kumar S, Singh S, Kumar A, Singh S. Eur J Med Chem. 2020 Dec 1;207:112831. Available from: [Link]

-

Anti-Human Immunodeficiency Virus Type 1 Activity of Novel 6-Substituted 1-Benzyl-3-(3,5-Dimethylbenzyl)Uracil Derivatives. Maruyama T, Demizu Y, Kurihara M, Irie K, Kaji H, Witvrouw M, Pannecouque C, Balzarini J, De Clercq E. Antimicrob Agents Chemother. 2007 Mar;51(3):1133-6. Available from: [Link]

Sources

A Technical Guide to the Role of 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione as a Reverse Transcriptase Inhibitor Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone in the architecture of numerous antiviral agents, particularly those targeting the viral reverse transcriptase (RT) enzyme. This guide provides an in-depth technical exploration of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, a key heterocyclic intermediate. We will dissect its strategic importance in the synthesis of potent Nucleoside Reverse Transcriptase Inhibitors (NRTIs), the underlying mechanistic principles of the final drug products, and the experimental rationale governing its synthesis and application. This document serves as a comprehensive resource, blending established principles with practical insights for professionals engaged in antiviral drug discovery and development.

The Strategic Imperative for Novel Reverse Transcriptase Inhibitors

The human immunodeficiency virus (HIV) remains a significant global health challenge. A critical enzyme in the HIV replication cycle is reverse transcriptase, which transcribes the viral RNA genome into DNA for integration into the host cell's genome.[1][2] Consequently, RT has been a primary target for antiretroviral therapy.[3]

Inhibitors of this enzyme are broadly categorized into two main classes:

-

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are structural analogs of natural nucleosides/nucleotides.[4][5] After intracellular phosphorylation to their active triphosphate form, they are incorporated into the nascent viral DNA chain, causing premature termination of synthesis.[1][6]

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are structurally diverse, small hydrophobic molecules that bind to an allosteric site on the RT enzyme, inducing a conformational change that inactivates it.[6][7]

The pyrimidine scaffold, particularly the pyrimidine-2,4-dione (uracil) core, is a versatile and privileged structure in the design of both NRTIs and NNRTIs.[7][8] Its ability to be chemically modified at various positions allows for the fine-tuning of pharmacological properties. The compound 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione represents a crucial building block, incorporating a cyclopropylmethyl group—a moiety known to enhance binding affinity and metabolic stability in various drug candidates.

Synthesis of the Core Intermediate: 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

The synthesis of N-substituted pyrimidinediones is a fundamental process in medicinal chemistry.[9][10] The target intermediate, 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, is typically synthesized via the N-alkylation of uracil.

Rationale of the Synthetic Approach

The chosen pathway involves a standard nucleophilic substitution reaction. Uracil, the starting material, possesses two acidic protons on its nitrogen atoms. Deprotonation with a suitable base generates a nucleophilic anion that can then attack an alkyl halide, in this case, (bromomethyl)cyclopropane. The regioselectivity of the alkylation (N1 vs. N3) can be controlled by the choice of base, solvent, and reaction conditions. For the synthesis of many antiviral nucleoside analogs, N1-alkylation is the desired outcome.

Experimental Protocol: N1-Alkylation of Uracil

This protocol describes a representative method for the synthesis of the title compound.

Materials:

-

Uracil (pyrimidine-2,4(1H,3H)-dione)

-

(Bromomethyl)cyclopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add uracil (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

-

Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) to the suspension.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione as a solid.

From Intermediate to Active Pharmaceutical Ingredient (API)

1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione serves as a foundational scaffold. The subsequent synthetic steps to create a final NRTI drug, such as Lamivudine or Emtricitabine, involve the crucial step of coupling this pyrimidine base (or a related one like cytosine) with a modified sugar moiety (e.g., an oxathiolane ring).[11][12]

While the specific synthesis of Lamivudine starts with cytosine, the general workflow illustrates how a pyrimidine base is integral to the final structure. The process typically involves:

-

Silylation of the Pyrimidine Base: The pyrimidine intermediate is treated with a silylating agent like hexamethyldisilazane (HMDS) to increase its solubility in organic solvents and activate it for the subsequent coupling reaction.[13]

-

Glycosylation (Coupling): The silylated base is coupled with a protected and activated sugar analog in the presence of a Lewis acid catalyst. This step forms the critical nucleosidic bond.

-

Deprotection: The protecting groups on the sugar moiety are removed under specific conditions to yield the final API.

-

Chiral Resolution: For drugs like Lamivudine, which have specific stereochemistry, a resolution step is often required to isolate the desired enantiomer.[12][14][15]

Caption: General workflow from pyrimidine intermediate to final NRTI.

The Molecular Mechanism of Action

The final NRTI drug, derived from intermediates like 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, exerts its antiviral effect through a well-defined mechanism of chain termination.[4][6]

-

Cellular Uptake and Activation: The NRTI prodrug enters the host cell (e.g., a T-lymphocyte) and undergoes sequential phosphorylation by host cellular kinases to form its active 5'-triphosphate metabolite.[1]

-

Competitive Inhibition: This triphosphate analog is structurally similar to natural deoxynucleotide triphosphates (dNTPs). It competes with the corresponding natural dNTP for binding to the active site of the viral reverse transcriptase.

-

Incorporation and Chain Termination: The reverse transcriptase incorporates the NRTI analog into the growing viral DNA strand.[6] Crucially, NRTIs lack a 3'-hydroxyl (3'-OH) group.[3] This absence prevents the formation of the next 3'-5'-phosphodiester bond, thereby halting further elongation of the DNA chain and terminating the transcription process.[1]

Caption: Mechanism of NRTI activation and viral DNA chain termination.

Data Presentation: Properties and Activity

Effective drug development relies on quantifiable data. Below are representative tables summarizing the physicochemical properties of the intermediate and the biological activity of related pyrimidine derivatives.

Table 1: Physicochemical Properties of the Intermediate

| Property | Value | Source |

| IUPAC Name | 1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione | - |

| CAS Number | 1462994-89-3 | [16] |

| Molecular Formula | C₈H₁₀N₂O₂ | [16] |

| Molecular Weight | 166.18 g/mol | [16] |

| Appearance | White to off-white solid | Typical |

| Purity (HPLC) | >98% | Typical Target |

| Storage | Sealed in dry, room temperature | [16] |

Table 2: Antiviral Activity of Representative Pyrimidine-Based RTIs

This table presents data for known drugs to illustrate the potency that can be achieved from this class of compounds.

| Compound | Type | Target | Activity (EC₅₀) | Reference |

| Lamivudine | NRTI | HIV-1 RT | ~0.5 - 1.7 µM | [11][12] |

| Emtricitabine | NRTI | HIV-1 RT | ~0.01 - 0.02 µM | [13][17] |

| Compound 6c * | NNRTI | HIV-1 RT | 0.01 µM (IC₅₀) | [7] |

| Compound 5k ** | NNRTI | HIV-1 RT (WT) | 0.042 µM | [18] |

*A pyrimidine-2,4-dione linked to an isoxazolidine nucleus. **A thiophene[3,2-d]pyrimidine derivative.

Conclusion and Future Outlook

1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione exemplifies the strategic value of functionalized heterocyclic cores in modern drug discovery. As an intermediate, it provides a robust platform for the synthesis of complex nucleoside analogs designed to inhibit viral replication with high potency and specificity. The continued exploration of novel substitutions on the pyrimidine ring is a fertile area of research, aiming to overcome drug resistance, improve safety profiles, and broaden the spectrum of activity against various viral pathogens.[18][19] The principles and protocols outlined in this guide underscore the critical interplay between synthetic chemistry and molecular biology in the ongoing development of life-saving antiretroviral therapies.

References

-

HIV Drugs Mode of Action - Immunopaedia. [Link]

-

Nucleoside Reverse Transcriptase Inhibitors - ViralZone - Expasy. [Link]

-

Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Nucleoside Reverse transcriptase inhibitors.pptx - Slideshare. [Link]

-

Antiviral Animations > Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). [Link]

-

Role of pyrimidine depletion in the mitochondrial cardiotoxicity of nucleoside analogue reverse transcriptase inhibitors - PubMed. [Link]

-

Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC - NIH. [Link]

-

MINI REVIEW Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. [Link]

-

LAMIVUDINE - New Drug Approvals. [Link]

-

Modified pyrimidines as non-nucleoside reverse transcriptase inhibitors... | Download Scientific Diagram - ResearchGate. [Link]

-

Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation - MDPI. [Link]

-

Nucleoside and nucleotide reverse transcriptase inhibitors - HIV Management Guidelines. [Link]

- WO2014174532A2 - An improved process for the preparation of emtricitabine - Google P

-

Lamivudine, GG-714, (-)-BCH-189, (-)-SddC, BCH-790(fomer code), GR-109714X, 3TC, Zefix, Heptovir, Heptodin, Epivir-HBV, Zeffix, Epivir, 3TC-药物合成数据库. [Link]

-

Journal of Chemical and Pharmaceutical Research, 2014, 6(2):525-531 Research Article A novel and environmentally benign synt - JOCPR. [Link]

- WO2011141805A2 - An improved process for the manufacture of lamivudine - Google P

-

Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. [Link]

- US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google P

-

Method for preparing emtricitabine - Eureka | Patsnap. [Link]

-

Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC - NIH. [Link]

-

Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing). [Link]

-

(PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones - ResearchGate. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. [Link]

-

Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents - MDPI. [Link]

-

BindingDB. [Link]

-

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC. [Link]

-

Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-E]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium Tuberculosis - MDPI. [Link]

-

4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - ScienceOpen. [Link]

Sources

- 1. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]

- 2. Animated HIV Science [animatedhivscience.com]

- 3. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nucleoside Reverse transcriptase inhibitors.pptx [slideshare.net]

- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 6. HIV Drugs Mode of Action | Immunopaedia Immunopaedia [immunopaedia.org.za]

- 7. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. growingscience.com [growingscience.com]

- 11. asianpubs.org [asianpubs.org]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google Patents [patents.google.com]

- 14. Lamivudine, GG-714, (-)-BCH-189, (-)-SddC, BCH-790(fomer code), GR-109714X, 3TC, Zefix, Heptovir, Heptodin, Epivir-HBV, Zeffix, Epivir, 3TC-药物合成数据库 [drugfuture.com]

- 15. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]

- 16. 1462994-89-3|1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]

- 17. dovepress.com [dovepress.com]

- 18. Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation | MDPI [mdpi.com]

- 19. scienceopen.com [scienceopen.com]

Navigating the Labyrinth: A Senior Application Scientist's Guide to the Chemical Stability of Cyclopropylmethyl-Uracil Derivatives

An In-Depth Technical Guide:

Preamble: The Allure and Challenge of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful tool for molecular design.[1][2][3] Its incorporation into drug candidates, often as a bioisostere for gem-dimethyl or vinyl groups, can profoundly enhance metabolic stability, modulate lipophilicity, and enforce specific conformations for optimal target binding.[4][5][6] When appended to a uracil scaffold, a cornerstone of many antiviral and anticancer nucleoside analogs, the resulting cyclopropylmethyl-uracil derivatives present a promising class of therapeutic agents.

However, the very properties that make the cyclopropyl ring attractive—its high ring strain and unique electronic character—also introduce specific chemical stability challenges.[5][7] The strained sigma bonds, often described as having significant "p-character," create a system that can behave like a double bond, stabilizing an adjacent positive charge with remarkable efficacy.[8][9][10] This inherent reactivity can manifest as degradation under conditions encountered during manufacturing, storage, and even administration.

This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts. It provides a causal framework for understanding the stability of cyclopropylmethyl-uracil derivatives, outlines robust experimental strategies for its assessment, and offers field-proven insights to navigate potential liabilities. We will dissect the molecule, understand the vulnerabilities of each component, and then synthesize this knowledge to build a comprehensive stability profile.

Mechanistic Underpinnings of Stability and Degradation

A molecule's stability is not a monolithic property but rather a composite of the strengths and weaknesses of its constituent parts. To understand the cyclopropylmethyl-uracil conjugate, we must first appreciate the stability profiles of the cyclopropylmethylamine functionality and the uracil ring system independently.

The Cyclopropylmethyl Group: A Double-Edged Sword

The cyclopropyl group is renowned for its ability to reduce oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high C-H bond dissociation energy, which hinders the initial hydrogen atom abstraction step.[11] However, this stability is conditional.

-

Acid-Catalyzed Ring Opening: The most significant liability of the cyclopropylmethyl moiety, particularly when attached to a nitrogen atom, is its susceptibility to acid-catalyzed ring opening.[12][13][14] The mechanism involves the formation of a highly stabilized cyclopropylmethyl carbocation, which can rapidly rearrange to a homoallylic or cyclobutyl cation.[8][9] This process is driven by the relief of ring strain and results in irreversible degradation of the parent molecule. The presence of an electron-withdrawing uracil ring can influence the lability of this group.

-

Oxidative Degradation: While often used to block metabolism, the cyclopropyl group is not inert. When attached to an amine, it can undergo CYP-mediated oxidation, leading to ring-opened intermediates that can form reactive metabolites and adducts, a phenomenon observed in drugs like trovafloxacin.[11]

-

Basic Conditions: Cyclopropyl amines can also exhibit instability under high pH conditions, leading to hydrolytic degradation.[15] This pathway is critical to investigate during formulation development, especially for liquid dosage forms.

The Uracil Core: An Enduring but Reactive Scaffold

The uracil ring itself is generally stable but possesses well-documented degradation pathways, primarily photochemical in nature.

-

Photostability: Uracil and its derivatives are known to be photoreactive.[16] Upon absorption of UV radiation, they can undergo reactions such as the formation of photohydrates, where water adds across the 5,6-double bond.[17][18] While often reversible, this can lead to a loss of potency and the formation of impurities. The substitution on the N1 position can influence the quantum yield and specific pathways of these photoreactions.

-

Thermal Degradation: At elevated temperatures, nucleoside analogs can undergo degradation, often initiated by the cleavage of the bond connecting the base to the substituent (in this case, the N-CH2 bond).[19][20][21][22] This can be followed by further decomposition of the individual uracil and cyclopropylmethyl fragments.

Integrated Degradation Pathways

The interplay between these two moieties defines the overall stability profile. Understanding these potential pathways is the first step in designing a robust stability testing program.

Figure 1: Potential degradation pathways for cyclopropylmethyl-uracil derivatives under various stress conditions.

A Self-Validating Framework for Stability Assessment: Forced Degradation Studies

The cornerstone of any robust stability analysis is a well-designed forced degradation (or stress testing) study.[23][24] Its purpose is twofold: to elucidate potential degradation pathways and to prove that the chosen analytical method is "stability-indicating"—that is, capable of separating the intact parent drug from all significant degradation products.[25] This aligns with the expectations of regulatory bodies as outlined in ICH guideline Q1A(R2).[26]

Designing the Study: A Multi-Condition Approach

A comprehensive study must expose the drug substance to a range of conditions that are more severe than accelerated stability testing.[23] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[25][26] This ensures that degradants are formed at a sufficient concentration for reliable detection and characterization without completely consuming the parent compound.

| Stress Condition | Typical Reagents & Parameters | Causality & Rationale |

| Acid Hydrolysis | 0.1 M to 1 M HCl; 40-80°C | Simulates gastric conditions; probes for acid-labile groups like ethers, esters, and the N-cyclopropylmethyl bond. |

| Base Hydrolysis | 0.1 M to 1 M NaOH; 40-80°C | Simulates intestinal pH; probes for base-labile groups like amides and esters; tests for hydrolytic degradation of the cyclopropylamine.[15] |

| Oxidation | 3% to 30% H₂O₂; Room Temperature | Simulates exposure to atmospheric oxygen or oxidative enzymes; identifies sites susceptible to oxidation.[11] |

| Thermal Stress | Solid-state or solution; >20°C above accelerated testing temperature (e.g., 60-80°C) | Evaluates intrinsic thermal stability and potential for degradation during heat-involved manufacturing steps or storage in hot climates.[19] |

| Photostability | ICH Q1B compliant light source (UV/Vis); Solid-state and solution | Assesses degradation upon exposure to light during manufacturing, packaging, and administration.[18][27] |

Table 1: Standard conditions and rationale for a forced degradation study of cyclopropylmethyl-uracil derivatives.

The Analytical Engine: Developing a Stability-Indicating Method

The data from a forced degradation study is only as reliable as the analytical method used to generate it. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for this task.[28][29]

Key Method Development Goals:

-

Resolution: Achieve baseline separation between the parent API peak and all degradation product peaks.

-

Peak Purity: Employ a photodiode array (PDA) detector to assess peak purity, ensuring that no co-eluting impurities are hidden under the main peak.

-

Mass Balance: Account for the total drug-related material post-degradation. A good mass balance (typically 95-105%) indicates that all major degradants are being detected.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[29][30] It provides the molecular weight of the degradants, and tandem MS (MS/MS) experiments can yield structural fragments, allowing for definitive identification.

| Technique | Primary Role in Stability Testing | Key Information Provided |

| HPLC-UV/PDA | Quantification of API and degradants; Method validation. | Purity, Potency (Assay), Relative concentration of impurities. |

| LC-MS/MS | Identification and structural elucidation of degradants. | Molecular weight, Elemental composition (HRMS), Structural fragments. |

| qNMR | Purity assessment of reference standards. | Absolute purity of the API and key degradants for accurate quantification.[31] |

Table 2: Core analytical techniques and their specific roles in a comprehensive stability assessment program.

Experimental Protocol: A Step-by-Step Workflow

This section provides a generalized, self-validating protocol for conducting a forced degradation study on a novel cyclopropylmethyl-uracil derivative.

Workflow Overview

Figure 2: A systematic workflow for executing a forced degradation study.

Detailed Methodology

-

Stock Solution Preparation:

-

Accurately weigh and dissolve the cyclopropylmethyl-uracil API in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1.0 mg/mL stock solution. Ensure complete dissolution.

-

-

Control Sample (Time Zero):

-

Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Causality: This sample represents the baseline purity of the API before any stress is applied and is crucial for distinguishing pre-existing impurities from newly formed degradants.

-

-

Stress Condition Application (Performed in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Cap tightly and place in a heating block at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Cap tightly and place in a heating block at 60°C. Withdraw aliquots at 2, 8, and 24 hours.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Cap and leave at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

-

Thermal: Place a tightly capped vial of the stock solution in a heating block at 80°C. Withdraw aliquots at 2, 8, and 24 hours.

-

-

Sample Quenching and Preparation:

-

For each time point, withdraw an aliquot (e.g., 100 µL).

-

Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to the target analytical concentration (0.1 mg/mL) with the mobile phase.

-

Self-Validation: Quenching stops the degradation reaction, ensuring the analytical result accurately reflects the specific time point.

-

-

HPLC-PDA Analysis:

-

Inject the control and all stressed samples onto a validated or developing stability-indicating HPLC method.

-

Integrate all peaks. Calculate the percent degradation by comparing the parent peak area to the control. Calculate the relative percentage of each impurity.

-

Assess the mass balance for each condition.

-

-

LC-MS/MS Analysis and Structure Elucidation:

-

Inject samples showing significant degradation onto an LC-MS system.

-

Obtain accurate mass measurements for the degradation products.

-

Perform MS/MS fragmentation on the degradant peaks to obtain structural information.

-

Use this data to propose the structures of the degradation products and map the degradation pathways.

-

Field Insights: Mitigating Instability

Understanding degradation is the first step; preventing it is the goal. The insights gained from forced degradation studies directly inform strategies to enhance product stability.

-

pH and Formulation: If the compound shows significant degradation under acidic or basic conditions, the formulation strategy becomes paramount. For an acid-labile compound, an enteric-coated oral formulation might be necessary. For a base-labile compound, careful selection of excipients and control of the formulation's microenvironmental pH is critical.[15]

-

Salt Form Selection: The choice of a salt form can significantly impact the stability of a drug substance. Creating a salt with an appropriate counter-ion can buffer the local pH environment in the solid state, thereby protecting a molecule that is sensitive to hydrolysis.[15]

-

Packaging and Storage: For photolabile compounds, the solution is straightforward: protect from light. This means using amber vials, light-resistant blister packs, and specifying storage conditions away from direct light. For thermally labile compounds, refrigerated storage (2-8°C) may be required.

Conclusion

The cyclopropylmethyl-uracil scaffold represents a fertile ground for the discovery of new medicines. However, its unique chemical architecture necessitates a proactive and mechanistically-driven approach to stability assessment. The perceived stability of the cyclopropyl group in metabolic studies can mask its potential lability under hydrolytic, particularly acidic, conditions.

By implementing a rigorous forced degradation program, underpinned by high-resolution analytical techniques, researchers can identify and understand potential degradation pathways early in the development process. This knowledge is not a liability but an asset, enabling the rational design of stable formulations, the selection of appropriate packaging, and the establishment of justified storage conditions and shelf-life. Ultimately, a thorough understanding of a molecule's stability is fundamental to delivering a safe, effective, and reliable therapeutic product to patients.

References

- Study on the molecular structure and thermal stability of purine nucleoside analogs. (n.d.). ResearchGate.

-

von Sonntag, C., & Schuchmann, H. P. (1990). Transients of uracil and thymine derivatives and the quantum yields of electron ejection and intersystem crossing upon 20 ns photolysis at 248 nm. Photochemistry and Photobiology, 52(5), 935-948. [Link]

-

Pollum, M., et al. (n.d.). Increase in the photoreactivity of uracil derivatives by doubling thionation. RSC Publishing. Retrieved February 14, 2026, from [Link]

-

Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

- Chemistry and Diverse Applications of Narcotic Antagonists in Medicine and Healthcare. (n.d.). Source not available.

-

Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

do Monte, S. A., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. [Link]

-

Stolarik, D. F., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

-

The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 14, 2026, from [Link]

-

Nuevo, M., et al. (2009). Formation of uracil from the ultraviolet photo-irradiation of pyrimidine in pure H2O ices. Astrobiology, 9(7), 683-695. [Link]

-

Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Chan, H., et al. (n.d.). HPLC Analysis of tRNA‐Derived Nucleosides. Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

F.A.Annabi, et al. (n.d.). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Retrieved February 14, 2026, from [Link]

-

Stability study of selected adenosine nucleosides using LC and LC/MS analyses. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

Faal, M. (2016). Studies on Derivatives Uracil stability in various solvents and different functional groups: A DFT Study. Journal of Chemical and Pharmaceutical Research, 8(7), 290-297. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Woo, H. K., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 11042-11049. [Link]

-

Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Espinoza-Fonseca, L. M. (2022). A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate. Journal of the American Chemical Society, 144(31), 14021-14026. [Link]

-

Woo, H. K., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 11042-11049. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved February 14, 2026, from [Link]

-

Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

Woo, H. K., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 11042-11049. [Link]

-

Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (n.d.). CrystEngComm, 24(44), 7859-7871. [Link]

-

What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014, November 3). Chemistry Stack Exchange. [Link]

-

Modified Nucleosides. (n.d.). Fortis Technologies. Retrieved February 14, 2026, from [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (n.d.). Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 14, 2026, from [Link]

-

Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved February 14, 2026, from [Link]

-

Why is cyclopropyl methyl carbocation exceptionally stable? (n.d.). Quora. Retrieved February 14, 2026, from [Link]

-

A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved February 14, 2026, from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

-

Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2. (2012). Organometallics, 31(22), 8047-8051. [Link]

-

New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. (2020). Molecules, 25(18), 4088. [Link]

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journal of Organic Chemistry, 15, 234-242. [Link]

-

Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (2017). Beilstein Journal of Organic Chemistry, 13, 2888-2894. [Link]

-

Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). Chemistry Stack Exchange. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. quora.com [quora.com]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Transients of uracil and thymine derivatives and the quantum yields of electron ejection and intersystem crossing upon 20 ns photolysis at 248 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pnrjournal.com [pnrjournal.com]

- 24. researchgate.net [researchgate.net]

- 25. onyxipca.com [onyxipca.com]

- 26. resolvemass.ca [resolvemass.ca]

- 27. Formation of uracil from the ultraviolet photo-irradiation of pyrimidine in pure H2O ices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. sepscience.com [sepscience.com]

- 30. researchgate.net [researchgate.net]

- 31. biorxiv.org [biorxiv.org]

Literature review of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione synthesis pathways

CAS Number: 1462994-89-3 Common Name: 1-(Cyclopropylmethyl)uracil Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol

Executive Summary

This technical guide details the synthesis of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione , a critical scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogues and Emivirine-related antiviral agents.

For researchers and process chemists, the primary challenge in synthesizing this molecule lies in regioselectivity . The uracil ring possesses two nucleophilic nitrogen atoms (N1 and N3). While N1-alkylation is thermodynamically favored under specific conditions, N3-alkylation and N1,N3-dialkylation are persistent byproducts that degrade yield and complicate purification.

This guide presents two validated pathways:

-

The Silyl-Hilbert-Johnson Adaptation: A high-precision method utilizing transient silyl protection to enforce N1 selectivity.

-

Base-Mediated Direct Alkylation: A scalable, cost-effective method optimized for kinetic control using carbonate bases.

Retrosynthetic Analysis

The strategic disconnection occurs at the N1–C(sp³) bond. The cyclopropylmethyl group is introduced via nucleophilic substitution.

-

Synthon A (Nucleophile): The uracil anion (or its silylated equivalent), acting as a tridentate nucleophile (N1, N3, O2/O4).

-

Synthon B (Electrophile): (Bromomethyl)cyclopropane or (Chloromethyl)cyclopropane.

Critical Control Point: The N3 proton (pKa ~9.5) is more acidic than the N1 proton, but the N1 position is often more nucleophilic in the dianion or silylated state due to steric and electronic factors. Controlling the ionization state is key to preventing N3 substitution.

Figure 1: Retrosynthetic disconnection of the target molecule.

Pathway A: Silyl-Hilbert-Johnson Adaptation (High Precision)

Best for: Medicinal chemistry, small-scale synthesis (<10g), and high-purity requirements.

This method adapts the classic Vorbrüggen glycosylation logic. By converting uracil to 2,4-bis(trimethylsilyl)uracil , the N1 and N3 protons are replaced by silyl groups. The N1-silyl group is more labile and reactive toward alkyl halides, particularly in the presence of a Lewis acid or iodide catalyst, significantly suppressing N3 byproducts.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: Uracil (1.0 equiv)

-

Silylating Agent: Hexamethyldisilazane (HMDS) (excess) or N,O-Bis(trimethylsilyl)acetamide (BSA).

-

Electrophile: (Bromomethyl)cyclopropane (1.1 equiv).

-

Catalyst: Tetrabutylammonium iodide (TBAI) or Iodine (I₂).

-

Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Experimental Protocol

-

Silylation: Suspend uracil in HMDS with a catalytic amount of ammonium sulfate. Reflux until a clear solution is obtained (approx. 2–4 hours), indicating the formation of 2,4-bis(trimethylsilyl)uracil.

-

Evaporation: Remove excess HMDS under vacuum to yield the moisture-sensitive bis-silyl intermediate as a viscous oil or solid.

-

Alkylation: Dissolve the residue in anhydrous MeCN. Add (bromomethyl)cyclopropane and TBAI (0.1 equiv).

-

Reaction: Reflux the mixture for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1). The silyl group at N3 hydrolyzes during workup, while the N1-alkyl bond remains stable.

-

Workup: Quench with MeOH/Water. The N3-TMS group cleaves instantly to regenerate the NH moiety. Extract with DCM, wash with sodium thiosulfate (if Iodine used), and dry over MgSO₄.

-

Purification: Recrystallize from EtOH/Water or purify via flash chromatography.

Mechanism Insight: The silyl group at O4/N3 renders the pyrimidine ring aromatic. The alkyl halide attacks the N1 position (driven by the formation of the stable amide-like lactam structure upon desilylation), mimicking the biosynthesis of nucleosides.

Pathway B: Base-Mediated Direct Alkylation (Scalable)

Best for: Process scale-up (>50g), cost reduction.

Direct alkylation using potassium carbonate (K₂CO₃) in polar aprotic solvents is effective but requires strict stoichiometry to avoid dialkylation.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: Uracil (1.0 equiv).

-

Base: Anhydrous K₂CO₃ (1.1 – 1.2 equiv). Do not use large excess.

-

Electrophile: (Bromomethyl)cyclopropane (1.05 equiv).

-

Solvent: DMF (Dimethylformamide) or DMSO.

Experimental Protocol

-

Activation: To a stirred solution of uracil in DMF (0.5 M concentration), add K₂CO₃. Stir at room temperature for 30 minutes.

-

Note: Unlike NaH, K₂CO₃ does not fully deprotonate uracil instantly but establishes an equilibrium.

-

-

Addition: Add (bromomethyl)cyclopropane dropwise over 20 minutes.

-

Heating: Heat the mixture to 60–80°C . Higher temperatures (>100°C) drastically increase N1,N3-dialkylation.

-

Monitoring: Monitor consumption of uracil. If N3-alkylated byproduct appears (usually higher Rf), stop reaction immediately even if conversion is incomplete.

-

Workup: Pour the reaction mixture into ice-cold water. The product often precipitates. If not, extract with Ethyl Acetate (3x).

-

Purification: The crude solid usually contains ~5-10% dialkylated product. Recrystallization from Ethanol is the preferred method to remove the more soluble dialkyl impurity.

Comparative Data: Pathway A vs. Pathway B

| Parameter | Pathway A (Silyl) | Pathway B (Base/K₂CO₃) |

| Regioselectivity (N1:N3) | > 95:5 | ~ 80:20 (variable) |

| Yield | 75–85% | 60–70% |

| Cost | Moderate (Silyl reagents) | Low |

| Scalability | Moderate (Moisture sensitive) | High |

| Impurity Profile | Minimal dialkylation | N1,N3-dialkyl uracil common |

Process Workflow & Logic

The following diagram illustrates the decision matrix and reaction flow for the Silyl-Hilbert-Johnson adaptation, as it offers the highest scientific rigor for research applications.

Figure 2: Step-by-step workflow for the silyl-mediated synthesis pathway.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

N3-H: Singlet at δ 11.2–11.3 ppm (confirms N3 is unsubstituted).

-

C6-H: Doublet at δ ~7.6 ppm.

-

C5-H: Doublet at δ ~5.6 ppm.

-

N1-CH₂: Doublet at δ ~3.5–3.6 ppm.

-

Cyclopropyl: Multiplets at δ 0.3–0.5 ppm (ring protons) and ~1.1 ppm (methine).

-

Diagnostic: The absence of a signal at δ 11.3 ppm indicates dialkylation or N3-alkylation (if C5/C6 shifts are aberrant).

-

-

IR Spectroscopy:

-

Strong carbonyl bands (C=O) at ~1680–1720 cm⁻¹.

-

NH stretch at ~3150–3200 cm⁻¹.

-

Troubleshooting Common Issues

-

Issue: High levels of N1,N3-dialkylation.

-

Cause: Excess base or high temperature in Pathway B.

-

Solution: Switch to Pathway A (Silyl method) or strictly limit base to 1.1 equivalents and keep temperature <70°C.

-

-

Issue: Low conversion in Silyl Method.

-

Cause: Incomplete silylation or moisture contamination.

-

Solution: Ensure the reaction mixture turns completely clear during the HMDS reflux step. Perform the alkylation under strict inert atmosphere (Argon/Nitrogen).

-

-

Issue: Difficulty separating N1 vs N3 isomers.

-

Solution: N1-alkylated uracils are generally more polar than N3-isomers. Use a gradient of MeOH in DCM (0-5%) for column chromatography.

-

References

-

Synthesis and Chemoselective Alkylation of Uracil Derivatives. Source: K.T.H.M.[1] College / ResearchGate Context: Details the use of K₂CO₃/DMF for selective N1 alkylation and the thermodynamic factors influencing regioselectivity. URL:[Link]

-

1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione Product Specification. Source: MySkinRecipes / Chemical Suppliers Context: Verifies the specific CAS 1462994-89-3 and its role as a pharmaceutical intermediate. URL:[Link]

-

Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Source: CONICET Context: Provides a comprehensive review of uracil functionalization, including silyl-mediated alkylation strategies (Vorbrüggen-type). URL:[Link][1][2]

-

Selective alkylation at the N1 position of thymine and uracil. Source: ResearchGate Context: Discusses the Mitsunobu and base-mediated conditions for N1 selectivity. URL:[Link]

Sources

Metabolic Stability of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione in vitro

[1]

Executive Summary & Molecule Profile

This technical guide details the in vitro metabolic stability assessment of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (also referred to as N1-cyclopropylmethyluracil ).

Unlike standard small molecules where Cytochrome P450 (CYP) metabolism is the sole concern, this molecule presents a dual metabolic risk profile due to its structural components:

-

The Uracil Core: A substrate for cytosolic Dihydropyrimidine Dehydrogenase (DPD), potentially overlooked in standard microsomal assays.

-

The Cyclopropylmethyl Tail: A structural motif prone to CYP-mediated radical ring opening and bioactivation, necessitating reactive metabolite screening.

This guide moves beyond generic protocols to provide a targeted, mechanism-based evaluation strategy.

Mechanistic Metabolic Pathways

To design the correct experiment, one must understand the potential fate of the molecule. The metabolism of 1-(cyclopropylmethyl)uracil is bifurcated between the Endoplasmic Reticulum (Microsomes) and the Cytosol .

The Dual-Compartment Model

-

Pathway A: Reductive Catabolism (Cytosolic) The pyrimidine-2,4-dione core mimics endogenous uracil. In the cytosol, Dihydropyrimidine Dehydrogenase (DPD) reduces the C5-C6 double bond. While N1-substitution generally reduces affinity compared to native uracil, DPD remains a primary clearance vector. Critical Note: Standard microsomal stability assays lack the cytosolic fraction and will essentially be "blind" to this pathway.

-

Pathway B: Oxidative Modification (Microsomal) The cyclopropylmethyl group is a target for CYP450 enzymes.

-

Hydroxylation:[1] Oxidation of the methylene linker or the cyclopropyl ring.[2]

-

N-Dealkylation: Oxidative cleavage at the N1-methylene bond, releasing the uracil core and cyclopropanecarbaldehyde.

-

Ring Opening (Bioactivation): CYP-mediated single-electron transfer (SET) can generate a cyclopropyl radical, leading to ring opening and the formation of a reactive alkylating species.

-

Visualization of Metabolic Fate

Figure 1: Bifurcated metabolic pathways requiring both Microsomal and Cytosolic matrices for complete coverage.

Experimental Protocols

To ensure data integrity, we utilize a Tiered Approach . Do not start with microsomes alone.

Tier 1: The "Gold Standard" S9 Stability Assay

Rationale: Liver S9 fraction contains both microsomes (CYPs) and cytosol (DPD), making it the only single-matrix assay capable of capturing the total clearance of this molecule.

Protocol:

-

Preparation: Thaw Liver S9 fractions (Human/Rat/Mouse) on ice.

-

Buffer System: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactors:

-

NADPH (1 mM): Required for both CYP450 and DPD activity.

-

Optional: UDPGA (if assessing Phase II Glucuronidation, though less likely for this core).

-

-

Incubation:

-

Sampling: Aliquot at

min. -

Quench: Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validating Control:

-

Include 7-Ethoxycoumarin (CYP substrate) and Uracil (DPD substrate) as positive controls. If Uracil does not degrade, your DPD activity is compromised, and the assay is invalid for this specific molecule.

Tier 2: Reactive Metabolite Trapping (GSH)

Rationale: The cyclopropyl ring is a structural alert. We must verify if CYP metabolism opens the ring to form a "suicide substrate" or alkylating agent.

Protocol:

-